3-Methoxy-1'-methylspiro[isochroman-1,4'-piperidine]
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Overview
Description
3-Methoxy-1’-methylspiro[isochroman-1,4’-piperidine] is a complex organic compound characterized by its unique spiro structure, which involves a piperidine ring fused to an isochroman ring. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential pharmacological properties and its role as a building block for more complex molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-1’-methylspiro[isochroman-1,4’-piperidine] typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. The use of esters of 3-oxocarboxylic acid instead of aldehyde can result in a product containing multiple stereocenters . Dehydration in an acidic environment can further lead to the formation of the desired spiro compound .
Industrial Production Methods
Industrial production methods for this compound are less documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness, potentially involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-1’-methylspiro[isochroman-1,4’-piperidine] can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to simplify the molecule or alter its pharmacological properties.
Substitution: Common in organic synthesis, this reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
3-Methoxy-1’-methylspiro[isochroman-1,4’-piperidine] has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential pharmacological properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of fine chemicals and pharmaceutical intermediates
Mechanism of Action
The mechanism of action for 3-Methoxy-1’-methylspiro[isochroman-1,4’-piperidine] involves its interaction with specific molecular targets. These interactions can modulate biological pathways, potentially leading to therapeutic effects. The exact molecular targets and pathways are still under investigation, but they may involve binding to receptors or enzymes that play a role in disease processes .
Comparison with Similar Compounds
Similar Compounds
Spiropiperidines: Compounds with a similar spiro structure involving a piperidine ring.
Isochroman derivatives: Compounds with modifications to the isochroman ring.
Other piperidine derivatives: Compounds with variations in the piperidine ring structure
Uniqueness
3-Methoxy-1’-methylspiro[isochroman-1,4’-piperidine] is unique due to its specific spiro structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Biological Activity
3-Methoxy-1'-methylspiro[isochroman-1,4'-piperidine] is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
3-Methoxy-1'-methylspiro[isochroman-1,4'-piperidine] features a unique spirocyclic structure, which contributes to its diverse biological activities. The compound is classified under the category of spiro compounds, known for their complex molecular frameworks that often exhibit significant pharmacological properties.
Antioxidant Properties
Research indicates that 3-Methoxy-1'-methylspiro[isochroman-1,4'-piperidine] possesses antioxidant properties . Antioxidants are crucial in neutralizing free radicals and reducing oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. The compound's ability to scavenge free radicals may be attributed to its chemical structure, enabling it to interact effectively with reactive species .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial activity . Studies have shown promising results against a range of bacterial strains, suggesting its potential as an antimicrobial agent. This activity may be beneficial in developing new antibiotics or preservatives in food and pharmaceutical industries .
Anti-inflammatory Effects
In vitro studies have demonstrated that derivatives of 3-Methoxy-1'-methylspiro[isochroman-1,4'-piperidine] exhibit anti-inflammatory effects . These effects are significant in the context of chronic inflammatory diseases such as arthritis and inflammatory bowel disease. The mechanism involves the modulation of inflammatory pathways and cytokine production .
Anticancer Potential
Research has indicated that this compound may have anticancer properties . Preliminary studies involving various cancer cell lines (e.g., BEL-7402, A549, HeLa) have shown that it can inhibit cell proliferation and induce apoptosis. The underlying mechanisms are believed to involve the disruption of cell cycle progression and enhancement of apoptotic signaling pathways .
The biological activities of 3-Methoxy-1'-methylspiro[isochroman-1,4'-piperidine] can be attributed to its interaction with specific molecular targets:
- Antioxidant Mechanism : The compound acts as a free radical scavenger, thereby reducing oxidative damage to cellular components.
- Antimicrobial Mechanism : It may disrupt bacterial cell membranes or interfere with metabolic pathways critical for bacterial survival.
- Anti-inflammatory Mechanism : The modulation of pro-inflammatory cytokines and enzymes like COX (cyclooxygenase) is crucial for its anti-inflammatory effects.
- Anticancer Mechanism : Induction of apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
Comparative Analysis with Similar Compounds
Case Studies
Several studies have focused on the biological evaluation of spiro compounds similar to 3-Methoxy-1'-methylspiro[isochroman-1,4'-piperidine]. For instance:
- Study on Anticancer Activity : A study evaluated the effects of synthesized spiro compounds on various cancer cell lines and reported significant inhibition of cell growth .
- Evaluation of Antimicrobial Properties : Another study assessed the antimicrobial efficacy against common pathogens and found promising results indicating potential therapeutic applications .
Properties
Molecular Formula |
C15H21NO2 |
---|---|
Molecular Weight |
247.33 g/mol |
IUPAC Name |
3-methoxy-1'-methylspiro[3,4-dihydroisochromene-1,4'-piperidine] |
InChI |
InChI=1S/C15H21NO2/c1-16-9-7-15(8-10-16)13-6-4-3-5-12(13)11-14(17-2)18-15/h3-6,14H,7-11H2,1-2H3 |
InChI Key |
BMBFJAYAIYTGJO-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2(CC1)C3=CC=CC=C3CC(O2)OC |
Origin of Product |
United States |
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